molecular formula C25H24N2O4 B2402799 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide CAS No. 941905-29-9

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Cat. No. B2402799
CAS RN: 941905-29-9
M. Wt: 416.477
InChI Key: SDASPUMKZKFICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor, specifically the endothelin A receptor. The peptide has been researched extensively due to its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary fibrosis.

Scientific Research Applications

Sigma-2 Receptor Probe Development

The compound has been studied as a novel sigma-2 receptor probe. Xu et al. (2005) synthesized benzamide analogs, including a variant of the compound , and evaluated their binding to sigma-2 receptors in vitro. They found that their compound had a high affinity for sigma-2 receptors, indicating its potential as a ligand for studying these receptors in vitro (Xu et al., 2005).

Imaging Tumor Proliferation

Dehdashti et al. (2013) conducted a study to evaluate the safety and dosimetry of a cellular proliferative marker closely related to your compound of interest. They used this compound for PET imaging in patients with malignant neoplasms, showing its potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Thermal Fragmentation and Rearrangement Studies

Gaber et al. (2008) investigated the thermal fragmentation of N-arylbenzamide oximes and derivatives, which are structurally related to your compound. This study helps in understanding the chemical behavior of such compounds under thermal conditions (Gaber et al., 2008).

Development of Synthetic Routes

Yoshida et al. (2014) developed a practical and scalable synthetic route for a compound similar to the one you're interested in. This research is significant for the large-scale synthesis of such complex molecules (Yoshida et al., 2014).

Oxidation and Rearrangement Reactions

Kim et al. (2001) studied the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones, a process relevant to the chemical manipulation of compounds like the one you're interested in (Kim et al., 2001).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-21-13-19(14-22(15-21)31-2)25(29)26-20-9-10-23-18(12-20)8-11-24(28)27(23)16-17-6-4-3-5-7-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDASPUMKZKFICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

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